Bromocresol green

Catalog No.
S604954
CAS No.
76-60-8
M.F
C21H14Br4O5S
M. Wt
698.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocresol green

CAS Number

76-60-8

Product Name

Bromocresol green

IUPAC Name

2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol

Molecular Formula

C21H14Br4O5S

Molecular Weight

698.0 g/mol

InChI

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21/h3-8,26-27H,1-2H3

InChI Key

FRPHFZCDPYBUAU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br

Synonyms

4,4’-(3h-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromo-3-methylphenol)s,s-dioxide;4,4’-(3h-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromo-m-cresol)s,s-dioxide;m-cresol,4,4’-(3h-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromo-,s,s-dioxide;phenol,4,4’-(3h-2,1-benz

Canonical SMILES

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br

pH Indicator:

One of the most common uses of bromocresol green is as a pH indicator. It changes color depending on the acidity or alkalinity (pH) of a solution. This property makes it valuable in various applications, including:

  • Titrations: Bromocresol green is used as a visual indicator in titrations, where it helps determine the endpoint of a reaction by changing color when the desired pH is reached [Source: Thermo Scientific Chemicals, ].
  • Monitoring growth media: It is used in microbiology to monitor the pH of growth media for microorganisms. The color change indicates if the pH becomes too acidic or alkaline, potentially affecting the growth of the organisms [Source: Thermo Scientific Chemicals, ].
  • Seawater analysis: Bromocresol green can be used to measure the pH of seawater in the range of 3.4 to 4.6. This application is particularly useful in studies of ocean acidification [Source: Impact of impurities in bromocresol green indicator dye on spectrophotometric total alkalinity measurements, ].

Colorimetric Detection:

Bromocresol green's ability to change color can be utilized in various colorimetric assays for detecting specific molecules or studying chemical reactions. For example, it can be used to:

  • Detect ammonia gas: By incorporating bromocresol green into a suitable material like mesoporous silica, researchers can develop sensors for detecting ammonia gas at low concentrations [Source: Bromocresol Green/Mesoporous Silica Adsorbent for Ammonia Gas Sensing via an Optical Sensing Instrument, ].
  • Determine antihypertensive drugs: Bromocresol green can form colored complexes with specific antihypertensive drugs. This property allows for the development of sensitive and selective methods for their quantitative analysis in pharmaceutical samples, urine, and blood serum [Source: Application of Bromocresol Green and Bromothymol Blue for the Extractive Spectrophotometric Determination of Anti-hypertensive Drugs, ].

Other Applications:

Beyond the mentioned uses, bromocresol green finds applications in other areas of scientific research:

  • DNA electrophoresis: It can be used as a tracking dye in DNA agarose gel electrophoresis, allowing visualization of separated DNA fragments during the experiment [Source: Thermo Scientific Chemicals, ].
  • Prostaglandin E2 transport: Studies suggest bromocresol green might act as an inhibitor of the prostaglandin E2 transport protein, potentially impacting research on this signaling molecule [Source: Thermo Scientific Chemicals, ].

Bromocresol green is a synthetic dye belonging to the class of triphenylmethane compounds, characterized by its molecular formula C21H14Br4O5SC_{21}H_{14}Br_{4}O_{5}S and a molecular weight of 698.01 g/mol. It appears as pale orange crystals and is known for its pH-sensitive properties, changing color from yellow at pH 3.8 to blue-green at pH 5.4. This compound is commonly utilized as an acid-base indicator and in various biochemical applications due to its ability to form complexes with proteins, particularly albumin .

BCG's mechanism of action as a pH indicator involves the acceptance or donation of a proton depending on the surrounding solution's acidity. At acidic pH, the chromophore remains unprotonated, resulting in yellow color due to specific light absorption. In contrast, at slightly acidic and neutral pH, the chromophore gets protonated, leading to a shift in light absorption and a blue-green color [].

BCG is generally considered a low-hazard compound. However, it's recommended to handle it with standard laboratory precautions, including wearing gloves and eye protection to avoid skin and eye irritation [].

Applications

Beyond its role as a pH indicator, BCG finds applications in various scientific research areas:

  • Biology: BCG is used in cell culture media to monitor pH changes, crucial for optimal cell growth [].
  • Medicine: It's employed in some diagnostic techniques, such as measuring serum albumin concentration in blood samples [].
  • Analytical Chemistry: BCG is used as a staining agent in thin-layer chromatography (TLC) to visualize acidic compounds separated on the TLC plate [].

Bromocresol green undergoes significant color changes based on the pH of the solution. In acidic conditions (pH < 3.8), it appears yellow, while in neutral to slightly alkaline conditions (pH > 5.4), it transitions to blue-green. This color change is attributed to the dissociation of the dye's acidic protons, which alters its electronic structure and light absorption characteristics .

In biochemical assays, bromocresol green reacts with albumin, forming a colored complex that can be quantitatively measured. The reaction is specific to albumin and is often employed in clinical laboratories for serum albumin determinations .

Bromocresol green exhibits moderate toxicity and can irritate the skin and eyes upon contact. It has been noted for its potential effects on aquatic organisms, posing risks of long-term adverse effects in aquatic environments . In biological assays, bromocresol green has been used as an inhibitor of prostaglandin E2 transport protein, indicating its role in biochemical pathways beyond simple pH indication .

Bromocresol green can be synthesized through various methods, including:

  • From Cresol: The synthesis typically involves bromination of cresol followed by sulfonation to introduce the sulfonic acid group.
  • Crystallization: The dye can be purified by crystallization from glacial acetic acid or by dissolving it in aqueous sodium bicarbonate followed by precipitation with hydrochloric acid .

The purification process ensures that the dye maintains its functional properties for accurate application in assays.

Bromocresol green finds extensive use in several fields:

  • Biochemical Assays: It is primarily used for determining serum albumin levels due to its specific interaction with this protein.
  • pH Indicator: Commonly employed in titrations and microbiological growth media.
  • DNA Gel Electrophoresis: Acts as a tracking dye for visualizing DNA during electrophoresis.
  • Thin Layer Chromatography: Utilized for visualizing compounds that contain functional groups with a pKa below 5 .

Research has indicated that bromocresol green can interact with various proteins beyond albumin, such as α1- and α2-globulins, which may affect assay results in certain clinical scenarios like nephrotic syndrome. These interactions highlight the importance of considering protein profiles when utilizing bromocresol green in diagnostic settings .

Bromocresol green shares similarities with other triphenylmethane dyes and acid-base indicators. Here are some comparable compounds:

Compound NameColor Change RangeUnique Features
Bromothymol blueYellow to blue (pH 6.0 - 7.6)Commonly used in biological applications; less sensitive than bromocresol green
PhenolphthaleinColorless to pink (pH 8.2 - 10)Used mainly in titrations; reacts at higher pH levels
Methyl orangeRed to yellow (pH 3.1 - 4.4)More acidic range than bromocresol green; not suitable for biological assays
Thymol blueYellow to blue (pH 1.2 - 2.8 and 8.0 - 9.6)Dual range indicator; versatile but more complex interactions

Bromocresol green's unique feature lies in its specific reactivity with albumin and its moderate toxicity profile, making it suitable for both laboratory and clinical applications while necessitating caution regarding environmental impact .

Physical Description

Odorless, light yellow purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO]

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

697.72545 g/mol

Monoisotopic Mass

693.72955 g/mol

Heavy Atom Count

31

Melting Point

218.5 °C

UNII

8YGN0Y942M

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 15 of 16 companies (only ~ 6.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

76-60-8

Wikipedia

Bromocresol_green

Use Classification

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Ligand binding to natural and modified human serum albumin

Matthew W Eskew, Megan M Koslen, Albert S Benight
PMID: 32726582   DOI: 10.1016/j.ab.2020.113843

Abstract

This paper reports evaluation of ligand binding constants for unmodified or biotinylated HSA (HSA
) for two well-known HSA binding ligands, naproxen and bromocresol green. Results demonstrate differential scanning calorimetry (DSC) is a reliable quantitative method for straight-forward and rapid evaluation of ligand binding constants for HSA and modified derivatives. DSC measured the thermodynamic stability of free and ligand-bound HSA and HSA
at pH = 6.0, 7.4 and 8.0. DSC analysis provided a quantitative gauge of responses of HSA and HSA
thermodynamic stability to ligand binding. The influence of different levels of biotinylation of HSA
on ligand binding, and how ligand binding varied as a function of pH for these molecules was also examined. In the three pH environments, biotinylation increased stability of HSA
alone compared to free HSA at pH 7.4. Stabilities of free protein and ligand-bound complexes varied with pH in the order, pH = 6.0>7.4>8.0. Our analytical approach provided very accurate estimates for known binding constants of these ligands for HSA. Results revealed, for both ligands, extent of biotinylation of HSA
affected binding, reducing binding constants from three to 100-fold. DSC analysis was able to delineate inter-relationships between molecular structure and thermodynamic stability of HSA and HSA
bound by ligands; and their variations with pH.


Bias between two methods of albumin measurement in the white rhinoceros, Ceratotherium simum

Emma H Hooijberg, Carolyn Cray, Michele Miller, Peter Buss, Gerhard Steenkamp, Amelia Goddard
PMID: 31925822   DOI: 10.1111/vcp.12820

Abstract

The bromocresol green (BCG) method has been reported to overestimate serum albumin concentration in several species due to non-specific binding to globulins. As the white rhinoceros has high concentrations of serum globulins, significant differences in albumin measured by the BCG method, and the field method of agarose gel serum protein electrophoresis (SPE) are expected.
We aimed to compare the BCG and SPE methods for albumin determination in the serum of white rhinoceroses.
SPE and BCG albumin were measured in 82 white rhinoceros serum samples. Results were compared using Bland-Altman difference plots and Passing-Bablok regression analysis.
BCG albumin showed a significant mean constant positive bias of 7 g/L, or 36%, which was more than the total allowable error of 15% and was clinically significant. Methods were not comparable within the inherent imprecision of each method.
The BCG method overestimated albumin concentrations in this species compared with agarose gel SPE, and method-specific reference intervals should be used.


Poly (bromocresol green) flakes-decorated pencil graphite electrode for selective electrochemical sensing applications and pharmacokinetic studies

Mohamed I Gadallah, Hassan Refat H Ali, Hassan F Askal, Gamal A Saleh
PMID: 31147035   DOI: 10.1016/j.msec.2019.03.071

Abstract

A square wave voltammetric method for selective determination of meropenem (MRP) and ertapenem (ERP) was developed using pencil graphite electrode modified with poly (bromocresol green) (PGE/PBCG). The modified electrode film was characterized by scanning electron microscopy and electro-chemical impedance spectroscopy. Under the optimized conditions, the prepared electrode has good linearity over concentration range 1.0-60.0 and 0.3.0-75.0 μM for MRP and ERP, respectively. The developed method was validated according to ICH guidelines. In addition, the diffusion co-efficients of MRP and ERP were estimated to be 1.24 × 10
and 9.09 × 10
cm
s
, respectively using chronoamperometric technique. The developed method was highly sensitive and selective for the determination of MRP or ERP in the presence of their corresponding open beta-lactam ring degradation products. Consequently, it was successfully utilized for in-vitro and in-vivo applications in spiked and real plasma samples of healthy rabbits for their pharmacokinetic studies. Furthermore, the method was applied for the assay of the available dosage forms of both drugs.


Non-invasive textile based colorimetric sensor for the simultaneous detection of sweat pH and lactate

Nadtinan Promphet, Pranee Rattanawaleedirojn, Krisana Siralertmukul, Niphaphun Soatthiyanon, Pranut Potiyaraj, Chusak Thanawattano, Juan P Hinestroza, Nadnudda Rodthongkum
PMID: 30348413   DOI: 10.1016/j.talanta.2018.09.086

Abstract

A non-invasive textile-based colorimetric sensor for the simultaneous detection of sweat pH and lactate was created by depositing of three different layers onto a cotton fabric: 1.) chitosan, 2.) sodium carboxymethyl cellulose, and 3.) indicator dye or lactate assay. This sensor was characterized using field emission scanning electron microscopy and fourier transform infrared spectroscopy. Then, this sensor was used to measure pH and lactate concentration using the same sweat sample. The sensing element for sweat pH was composed of a mixture of methyl orange and bromocresol green while a lactate enzymatic assay was chosen for the lactate sensor. The pH indicator gradually shifted from red to blue as the pH increased, whereas the purple color intensity increased with the concentration of lactate in the sweat. By comparing these colors with a standard calibration, this platform can be used to estimate the sweat pH (1-14) and the lactate level (0-25 mM). Fading of the colors of this sensor was prevented by using cetyltrimethylammonium bromide (CTAB). The flexibility of this textile based sensor allows it to be incorporated into sport apparels and accessories hence potentially enabling real-time and continuous monitoring of sweat pH and lactate. This non-invasive sensing platform might open a new avenue for personal health monitoring and medical diagnosis as well as for determining of the physiological conditions of endurance athletes.


The bias between different albumin assays may affect clinical decision-making

Anne-Els van de Logt, Sanna R Rijpma, Coralien H Vink, Elma Prudon-Rosmulder, Jack F Wetzels, Miranda van Berkel
PMID: 31053386   DOI: 10.1016/j.kint.2019.01.042

Abstract

Differences between laboratory assays can have important clinical implications. For creatinine assays this became apparent soon after the introduction of the Modification of Diet in Renal Disease formula and resulted in international efforts towards standardization. Albumin in blood is measured by different assays, either chromogenic using Bromocresol green (BCG) or Bromocresol purple (BCP), or by an immunoassay. Since differences between these assays have received limited attention we evaluated bias and imprecision of BCG and BCP assays in comparison to the immunoassay using blood samples from patients with membranous nephropathy and nephrotic syndrome. For the BCG assay, the mean bias was high (6.2 g/l, with a standard deviation of 2.4 g/l) compared to a bias of 0.3 g/l (standard deviation 1.5 g/l) for the BCP assay. Importantly, we questioned clinical relevance by evaluating the accuracy of the decision toward the use of prophylactic anticoagulant therapy. Notably, nephrologists may reach inappropriate treatment decisions using the BGC assay in up to 59% of patients. Thus, our study should stimulate efforts towards standardization of the albumin assays.


A novel paper-based colorimetry device for the determination of the albumin to creatinine ratio

Sudkate Chaiyo, Kurt Kalcher, Amara Apilux, Orawon Chailapakul, Weena Siangproh
PMID: 30318543   DOI: 10.1039/c8an01122b

Abstract

A novel paper-based analytical device (PAD) was fabricated and developed for the simple and rapid determination of the albumin to creatinine ratio (ACR) in urine samples. The detection was based on a colorimetric reaction using bromocresol green (BG) in a phosphate buffer (PB) at pH 4 for the determination of albumin (AL) and creatinine (CR). BG changes color from greenish-yellow to bluish-green in the presence of AL and/or CR. Picric acid (PA) in 0.25 M NaOH was used to detect CR, and PA changes color from yellow to orange. Under the optimal conditions, the working range was 10 to 350 mg dL-1 with a detection limit of 7.1 and 5.4 mg dL-1 for AL + CR and CR detection, respectively. The repeatability was evaluated, and the %RSD value was less than 8.23 (n = 10). The ACR was obtained by calculating the AL and CR colorimetric results. Finally, the proposed devices were applied to the determination of AL, CR, and ACR in urine samples. The results obtained by the developed PADs were in good agreement with the standard method and demonstrated the method could reliably measure AL, CR, and ACR. The proposed method provides a low-cost, simple, sensitive, and promising tool for diagnostic identification assay for chronic kidney disease (CKD).


Aqueous extract of broccoli mediated synthesis of CaO nanoparticles and its application in the photocatalytic degradation of bromocrescol green

Jejenija Osuntokun, Damian C Onwudiwe, Eno E Ebenso
PMID: 30247126   DOI: 10.1049/iet-nbt.2017.0277

Abstract

CaO nanoparticles have been prepared using CaCl
and aqueous extract of broccoli as a precursor and reducing agent, respectively. Different volumes of the aqueous broccoli extract were utilised to obtain Ca(OH)
and subsequent calcination gave CaO nanoparticles. The synthesised CaO was confirmed by powder X-ray diffraction (XRD). The morphology was studied using transmittance electron microscopy (TEM), and the surface composition of Ca(OH)
was explored using Fourier transform infrared spectroscopy. The major functional groups present in the capping material responsible for the reduction of the metal salt and the surface passivation of Ca(OH)
were identified. The XRD pattern revealed cubic phase for all the CaO nanoparticles, and the crystallite size was estimated using Scherrer's equation showed a variation which is dependent on the volume of the extract used. TEM analysis showed different shapes, while the selected area electron diffraction (SAED) results confirmed the crystallinity of the nanoparticles. Thermogravimetric analysis of Ca(OH)
showed the decomposition product to be CaO. Sample C3, which has the smallest particle size, was used as a catalyst for the degradation of bromocresol green via photo irradiation with ultraviolet light and the result revealed a degradation efficiency of 60.1%.


Electropreconcentration-induced local pH change

Honggu Chun
PMID: 29077205   DOI: 10.1002/elps.201700373

Abstract

Ion-permselective nanochannel-based sample preconcentration or electropreconcentration has been demonstrated as an effective technique for concentrating charged analytes at the interface between a micro- and nanochannel. The anion-selective electropreconcentration involves extraction of hydroxide in the preconcentrated sample plug, resulting in pH decrease. We investigated the pH change in a microchannel using charged pH indicators with different conditions including running buffer pH, sample channel electric field, and salt concentration. The anion-selective preconcentration showed pH decrease from 11 to under 7 in the preconcentrated sample plug. Therefore, careful design and interpretation are required with pH-dependent experiments such as analyzing enzyme or antibody characteristics. The pH change could be mitigated by reducing the sample channel electric field and/or increasing salt concentration in the buffer.


Overestimation of Albumin Measured by Bromocresol Green vs Bromocresol Purple Method: Influence of Acute-Phase Globulins

Vanessa Garcia Moreira, Nana Beridze Vaktangova, Maria Dolores Martinez Gago, Belen Laborda Gonzalez, Sara Garcia Alonso, Eloy Fernandez Rodriguez
PMID: 29790973   DOI: 10.1093/labmed/lmy020

Abstract

Usually serum albumin is measured with dye-binding assay as bromocresol green (BCG) and bromocresol purple (BCP) methods. The aim of this paper was to examine the differences in albumin measurements between the Advia2400 BCG method (AlbBCG), Dimension RxL BCP (AlbBCP) and capillary zone electrophoresis (CZE).
Albumin concentrations from 165 serum samples were analysed using AlbBCG, AlbBCP and CZE. CZE was employed to estimate different serum protein fractions. Influence of globulins on albumin concentration discrepancies between methods was estimated as well as the impact of the albumin method on aCa concentrations. Medcalc was employed for statistical analysis, setting a value of P < 0.05 as significant.
Correlation of AlbBCG and AlbBCP was r = 0.948 (p < 0.0001), but mean difference was large. Bland-Altman plots showed greater bias at lower albumin concentrations. AlbBCG were positively biased versus CZE (3.54 g/L). There was good agreement between CZE and ALbBCP (< 1 g/L). The AlbBCG assay bias shows a good correlation with alpha-1-globulin concentrations (r = 0.758); moderate and weak correlations were observed with CRP (r = 0.729) and alpha-2-globulin (r = 0.585); we found no correlation with beta-globulin (r = 0.120) or gamma-globulin (r = -0.303). Mean aCa based on AlbBCG and AlbBCP methods were 2.34 ± 0.15 mmol/L and 2.46 ± 0.16 mmol/L (p < 0.01), with a mean BCG-BCP difference of -0.12.
Albumin results from the BCP and BCG methods may result in unacceptable differences and clinical confusion, especially at lower albumin concentrations. Serum acute phase proteins contribute to overestimating the albumin concentration using AlbBCG.


Binding of bromocresol green and bromocresol purple to albumin in hemodialysis patients

Sigurd Delanghe, Wim Van Biesen, Nadeige Van de Velde, Sunny Eloot, Anneleen Pletinck, Eva Schepers, Griet Glorieux, Joris R Delanghe, Marijn M Speeckaert
PMID: 28985181   DOI: 10.1515/cclm-2017-0444

Abstract

Colorimetric albumin assays based on binding to bromocresol purple (BCP) and bromocresol green (BCG) yield different results in chronic kidney disease. Altered dye binding of carbamylated albumin has been suggested as a cause. In the present study, a detailed analysis was carried out in which uremic toxins, acute phase proteins and Kt/V, a parameter describing hemodialysis efficiency, were compared with colorimetrically assayed (BCP and BCG) serum albumin.
Albumin was assayed using immunonephelometry on a BN II nephelometer and colorimetrically based on, respectively, BCP and BCG on a Modular P analyzer. Uremic toxins were assessed using high-performance liquid chromatography. Acute phase proteins (C-reactive protein and α1-acid glycoprotein) and plasma protein α2-macroglobulin were assayed nephelometrically. In parallel, Kt/V was calculated.
Sixty-two serum specimens originating from hemodialysis patients were analyzed. Among the uremic toxins investigated, total para-cresyl sulfate (PCS) showed a significant positive correlation with the BCP/BCG ratio. The serum α1-acid glycoprotein concentration correlated negatively with the BCP/BCG ratio. The BCP/BCG ratio showed also a negative correlation with Kt/V.
In renal insufficiency, the BCP/BCG ratio of serum albumin is affected by multiple factors: next to carbamylation, uremic toxins (total PCS) and α1-acid glycoprotein also play a role.


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